

Benzene-1,2,4,5-tetracarbonitrile: A Technical Health and Safety Guide

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Compound of Interest

Compound Name: *benzene-1,2,4,5-tetracarbonitrile*

Cat. No.: *B1203176*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for **benzene-1,2,4,5-tetracarbonitrile** (also known as pyromellitonitrile). Due to a scarcity of specific toxicological studies on this compound, this guide also includes information on general testing protocols and toxicological data from structurally related compounds to provide a broader context for risk assessment.

Chemical and Physical Properties

Benzene-1,2,4,5-tetracarbonitrile is an organic compound characterized by a benzene ring substituted with four nitrile groups.^[1] It is typically a solid at room temperature with high stability and low volatility.^[1] The multiple cyano groups create a strong electron-withdrawing effect, influencing its chemical reactivity.^[1]

Property	Value	Reference
CAS Number	712-74-3	[2]
Molecular Formula	C ₁₀ H ₂ N ₄	[2]
Molecular Weight	178.15 g/mol	[2]
Melting Point	265 - 268 °C (lit.)	[3]
Appearance	Powder or liquid	[3]
Storage	Store in a tightly closed container in a cool, dry place.	[3]

Hazard Identification and Classification

Benzene-1,2,4,5-tetracarbonitrile is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 2	H300: Fatal if swallowed[2]
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin[2]
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled[2]

Signal Word: Danger[2]

Hazard Symbols:

- Skull and crossbones

Toxicological Data

Specific toxicological data for **benzene-1,2,4,5-tetracarbonitrile** is limited. The following table summarizes the available quantitative data.

Endpoint	Species	Route	Value	Reference
LD ₅₀ (Lethal Dose, 50%)	Mouse	Oral	28 mg/kg	[3]

Due to the lack of further specific data, it is crucial to handle this compound with extreme caution, assuming high toxicity via all routes of exposure.

First Aid Measures

Immediate medical attention is required in case of exposure.[3]

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[3]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove and wash contaminated clothing before reuse.[3]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]
- Ingestion: Do NOT induce vomiting.[3] Call a physician or poison control center immediately. [3]

Handling and Storage

- Handling: Use only under a chemical fume hood.[3] Avoid breathing dust, vapor, mist, or gas. [3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[3]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store locked up.[3]
- Incompatible Materials: Acids, Oxidizing agents.[3]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European

Standard EN166.[3]

- Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particle filter is recommended. [3]

Experimental Protocols (Representative)

Due to the absence of published, detailed experimental protocols for **benzene-1,2,4,5-tetracarbonitrile**, the following are representative methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for acute toxicity testing.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)[1][4]

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

- Test Animals: Typically, rats of a single sex (usually females) are used.[4]
- Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to conventional laboratory diets and drinking water.[4]
- Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[4]
- Procedure: A stepwise procedure is used, starting with a dose expected to produce some toxicity. The outcome of the first step determines the next dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

- Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Acute Dermal Toxicity (OECD 402)[3][6][7][8][9]

This test assesses the potential adverse effects of short-term dermal exposure.

- Test Animals: Rodents such as rats, rabbits, or guinea pigs are commonly used.[3]
- Preparation: The fur is clipped from the dorsal area of the trunk of the test animals.[6]
- Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
- Exposure: The exposure period is typically 24 hours.
- Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
- Pathology: All animals undergo a gross necropsy at the end of the study.[6]

Acute Inhalation Toxicity (OECD 403)[10][11][12][13][14]

This guideline describes methods for determining the health hazards from short-term inhalation exposure.

- Test Animals: The preferred species is the rat.[7]
- Exposure System: A dynamic airflow inhalation exposure system is used to maintain a controlled atmosphere of the test substance.[8]
- Procedure: The test can be conducted as a traditional LC₅₀ (median lethal concentration) test or a Concentration x Time (C x t) protocol.[9][10] The exposure duration is typically 4 hours.[8][10]
- Observations: Animals are observed for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight for at least 14 days.[10][7]

- Pathology: A comprehensive necropsy is performed on all animals at the end of the observation period.[\[7\]](#)

Bacterial Reverse Mutation Test (Ames Test) (OECD 471) [\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

This in vitro test is used to assess the mutagenic potential of a chemical.

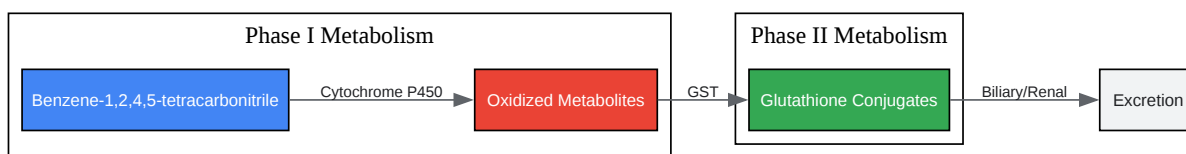
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are deficient in synthesizing an essential amino acid (e.g., histidine for *Salmonella*) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
[\[11\]](#)
- Procedure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar medium.[\[11\]](#)
- Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) compared to the control.

Potential Metabolism and Signaling Pathways (Inferred)

Due to the lack of specific studies on **benzene-1,2,4,5-tetracarbonitrile**, the following pathways are proposed based on the metabolism of other aromatic nitriles and benzene derivatives.

Proposed Metabolic Pathway

The metabolism of aromatic nitriles can involve several enzymatic reactions. Cytochrome P450 enzymes may play a role in the oxidation of the benzene ring or the nitrile groups.[\[12\]](#)[\[13\]](#)[\[14\]](#) Additionally, glutathione conjugation is a common detoxification pathway for electrophilic compounds.[\[15\]](#)[\[16\]](#)[\[17\]](#)

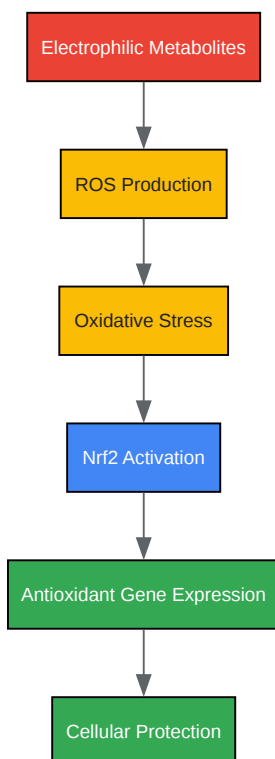


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Caption: Proposed metabolic pathway for **benzene-1,2,4,5-tetracarbonitrile**.

Potential Cellular Stress Response Pathway

Metabolites of benzene compounds can be electrophilic and generate reactive oxygen species (ROS), leading to oxidative stress.[18][19][20][21] This can activate cellular stress response pathways, such as the Nrf2 pathway, which upregulates antioxidant and detoxification enzymes.[22][23]

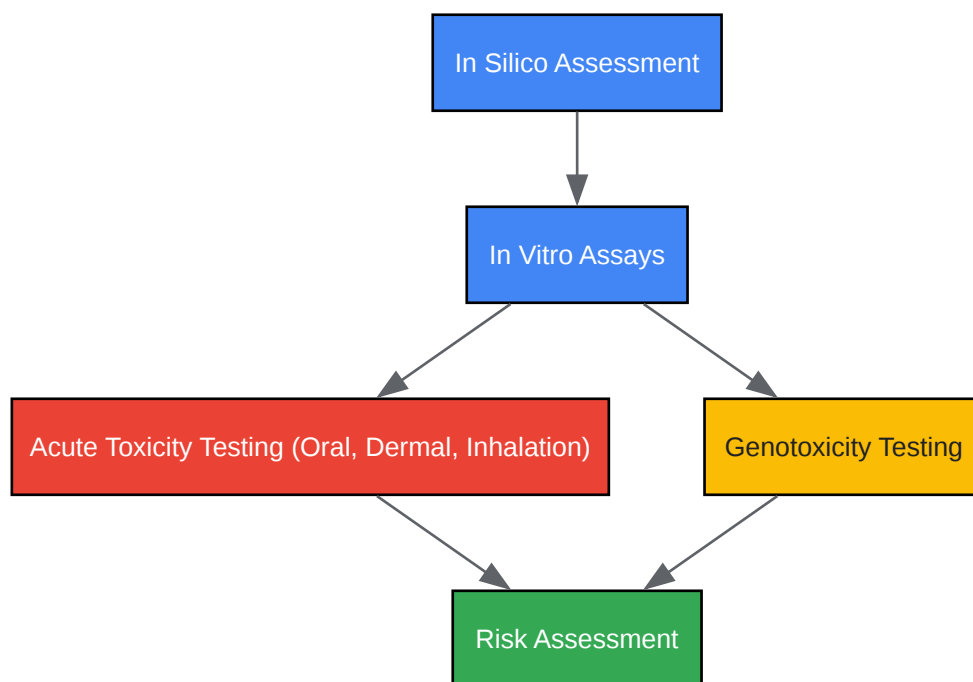


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Caption: Potential cellular stress response to electrophilic metabolites.

Experimental Workflow for Toxicity Assessment

The assessment of a novel chemical's toxicity typically follows a structured workflow, starting with in silico and in vitro methods to minimize animal testing, followed by in vivo studies if necessary.



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Caption: General experimental workflow for chemical toxicity assessment.

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